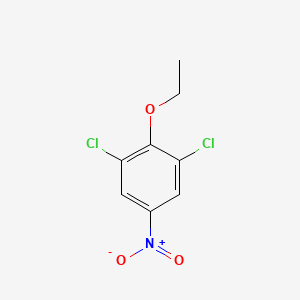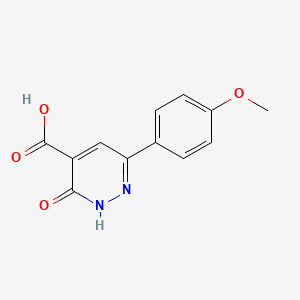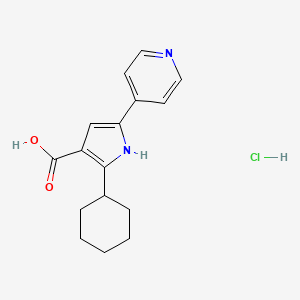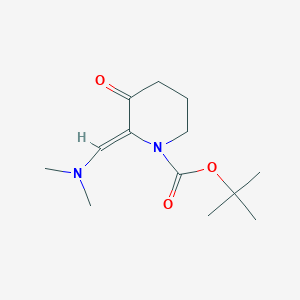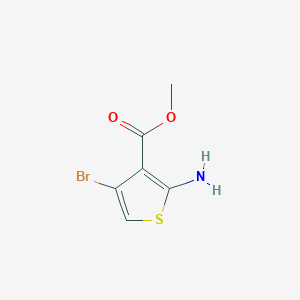![molecular formula C14H16O2 B1473719 2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol CAS No. 67500-21-4](/img/structure/B1473719.png)
2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol
Overview
Description
2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol, also known as 2-naphthol-6-ethanol (2-NE), is an organic compound that has a wide range of applications in the pharmaceutical, cosmetic, and biotechnological industries. It is a versatile compound with a broad range of applications due to its unique structure and properties. 2-NE is a colorless, water-soluble compound with a molecular weight of 226.27 g/mol and a melting point of 126-128°C. It is a hydrophilic compound and is soluble in both polar and non-polar solvents.
Scientific Research Applications
Fluorescent Chemosensors
Naphthalene derivatives are utilized as fluorescent chemosensors for metal ions. A study by Qin et al. (2015) focused on a naphthalene derivative that acts as a fluorescent chemosensor for Al3+ and Zn2+ in ethanol and water, showcasing its potential in detecting and quantifying metal ions in aqueous media through fluorescence enhancement (Jing-can Qin et al., 2015).
Selective Fluorescent Probes
Banerjee and colleagues (2012) synthesized a naphthalene exciplex that serves as a highly selective fluorescent sensor for Al3+ at physiological pH, enabling the detection of Al3+ in living cells through fluorescence microscopy. This highlights the compound's utility in biological and medical research, offering a tool for studying metal ion distribution in biological systems (A. Banerjee et al., 2012).
Separation and Purification Techniques
Liu, Lang, and Abrahams (2011) demonstrated the use of a porous metal-organic framework for the efficient separation of a solid mixture of naphthalene and anthracene, highlighting the application of naphthalene derivatives in chemical separation processes. The study presents a method for selective adsorption and separation at room temperature, showcasing a practical application in the purification of chemical compounds (Dong Liu et al., 2011).
Enantioseparation
Karakurt, Saraç, and Dalkara (2012) focused on the enantioseparation of naphthalene derivatives, which is crucial in the pharmaceutical industry for separating and analyzing the enantiomers of chiral drugs. Their research on the separation of racemic mixtures of naphthalene derivatives contributes to the development of more effective and safer pharmaceuticals (A. Karakurt et al., 2012).
Dinuclear Lanthanide Complexes
Zhang et al. (2016) explored the creation of dinuclear lanthanide complexes using a Schiff base ligand related to naphthalene. These complexes exhibit slow magnetic relaxation behaviors, making them potential candidates for applications in quantum computing and molecular magnets. This study illustrates the compound's relevance in materials science and nanotechnology (Jin Zhang et al., 2016).
properties
IUPAC Name |
2-[6-(2-hydroxyethyl)naphthalen-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-7-5-11-1-3-13-10-12(6-8-16)2-4-14(13)9-11/h1-4,9-10,15-16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJMLMAMARBGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCO)C=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



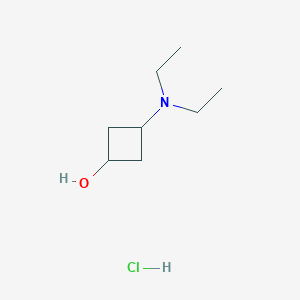
![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)
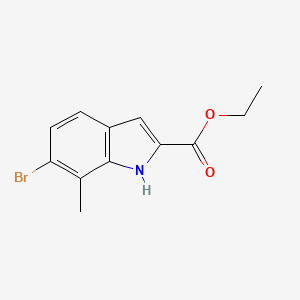
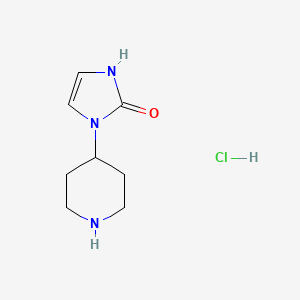
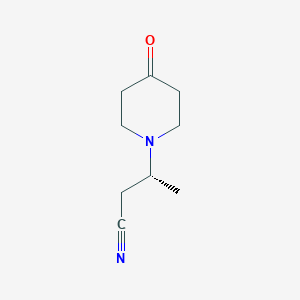
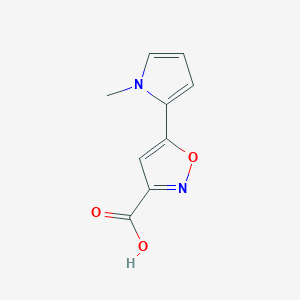
![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)
